2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzothieno[2,3-d]pyrimidin-4(3H)-one family, a scaffold known for its pharmacological relevance in drug discovery . Structurally, it features:
- A tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core, providing a rigid bicyclic framework.
- A 3-(4-ethoxyphenyl) substituent at the 3-position, introducing electron-donating ethoxy (-OCH₂CH₃) functionality.
- A 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl} group at the 2-position, incorporating a ketone-linked chlorophenyl moiety and a sulfur bridge.
The molecular formula is C₂₇H₂₂ClN₂O₃S₂, with a molecular weight of 526.06 g/mol. Its synthesis likely follows established routes for analogous compounds, such as cyclocondensation of thiourea derivatives with α-keto esters or via Suzuki coupling to introduce aryl groups .
Properties
Molecular Formula |
C26H23ClN2O3S2 |
|---|---|
Molecular Weight |
511.1 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-2-32-19-13-11-18(12-14-19)29-25(31)23-20-5-3-4-6-22(20)34-24(23)28-26(29)33-15-21(30)16-7-9-17(27)10-8-16/h7-14H,2-6,15H2,1H3 |
InChI Key |
BGQKHLJUVJDTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 374912-44-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19ClN2O3S2
- Molecular Weight : 483.00 g/mol
- Structure : The compound features a benzothieno-pyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to the presence of the chlorophenyl and ethoxyphenyl groups, which enhance membrane permeability and disrupt bacterial cell integrity.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The ethoxyphenyl group may act as a ligand for specific receptors, influencing signaling pathways associated with growth and inflammation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest several possible pharmacological activities:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness in inducing apoptosis in melanoma cells through modulation of cell signaling pathways .
- Antimicrobial Properties: The presence of the chlorophenyl and ethoxyphenyl groups may contribute to antimicrobial efficacy. Research into related compounds has demonstrated inhibitory effects on bacterial growth, suggesting a potential application in treating infections .
The biological mechanisms of action for this compound are under investigation:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. Studies have suggested that similar thienopyrimidine derivatives can interact with enzyme active sites leading to reduced activity .
- Receptor Modulation: Its ability to bind to various receptors could result in altered physiological responses. This property is crucial for drug design targeting specific pathways in diseases such as cancer or infections .
Synthesis Pathways
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis techniques:
- Formation of the Thienopyrimidine Core: The initial steps involve the construction of the benzothieno-pyrimidine framework through cyclization reactions.
- Introduction of Functional Groups: Subsequent reactions introduce the chlorophenyl and ethoxyphenyl substituents via electrophilic aromatic substitution or nucleophilic addition strategies.
- Final Modifications: The final product is obtained through careful purification processes such as chromatography to ensure high yield and purity.
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of thienopyrimidine derivatives demonstrated significant anticancer activity against human melanoma cells. The IC50 values indicated selective cytotoxicity compared to normal cells. The mechanism was attributed to cell cycle arrest at the G1 phase and induction of apoptosis through caspase activation .
Case Study 2: Antimicrobial Evaluation
Research evaluating the antimicrobial properties of similar compounds revealed promising results against Gram-positive and Gram-negative bacteria. The compound's structure allowed it to penetrate bacterial membranes effectively, leading to cell lysis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Activity Trends and SAR Insights
- Anticancer Potential: Pyrimidinone derivatives often exhibit kinase inhibition. The target compound’s 4-chlorophenyl group may target ATP-binding pockets, similar to reported scaffolds .
- SAR Studies :
- 3-Position : Electron-donating groups (e.g., ethoxy, methoxy) enhance resonance stabilization, critical for maintaining planar geometry during receptor binding .
- 2-Position : The 2-oxoethylsulfanyl moiety’s flexibility allows optimal positioning of the chlorophenyl ring for hydrophobic interactions .
- Gene Expression Correlation : Structural similarity confers a ~30% probability of shared bioactivity, but transcriptomic profiles vary widely due to off-target effects .
Research Tools and Predictive Models
Preparation Methods
Cyclocondensation Strategies for Core Formation
The thieno[2,3-d]pyrimidin-4(3H)-one core is synthesized via cyclocondensation reactions. A pivotal approach involves the use of phosphorus oxychloride (POCl₃) to facilitate ring closure. For instance, heating 2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl derivatives with urea or thiourea in POCl₃ under reflux conditions yields the pyrimidine ring . This method achieves moderate yields (45–60%) and requires precise temperature control to avoid side reactions such as over-chlorination .
An alternative route employs microwave-assisted cyclocondensation , which reduces reaction times from hours to minutes. For example, irradiating a mixture of 2-iminocoumarin-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(aryl)methanone in glacial acetic acid at 150°C for 15 minutes produces the target core with comparable yields (50–55%) . Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing thermal degradation .
Introduction of the Sulfanyl Functional Group
The sulfanyl moiety (-S-) is introduced via nucleophilic substitution. A representative protocol involves reacting the pyrimidin-4(3H)-one intermediate with 2-(4-chlorophenyl)-2-oxoethyl thiol in the presence of a base such as sodium hydride (NaH). The thiolate ion attacks the electrophilic carbon adjacent to the ketone group, forming the sulfanyl linkage. This step typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions, yielding 70–80% of the sulfanyl-substituted product.
Optimization Note: Replacing NaH with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature improves scalability, albeit with a slight yield reduction (65–70%) .
Functionalization of the 3-Position with 4-Ethoxyphenyl
The 4-ethoxyphenyl group is introduced at the 3-position through a Ullmann-type coupling or nucleophilic aromatic substitution. A documented method involves treating the core structure with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene/water . This cross-coupling reaction proceeds at 80°C for 12 hours, achieving 60–65% yield .
Alternative Approach: Direct alkylation using 4-ethoxyphenyl magnesium bromide under Grignard conditions provides a faster route (4 hours) but requires stringent anhydrous conditions and results in lower yields (50–55%).
Purification and Characterization
Purification is critical for obtaining high-purity product. Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and byproducts, yielding crystals with >95% purity. For complex mixtures, column chromatography on silica gel using ethyl acetate/hexane (1:2) as eluent resolves closely related impurities .
Characterization Data:
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of two primary methods:
| Method | Yield (%) | Time | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| POCl₃ Cyclocondensation | 55 | 8 h | 95 | High |
| Microwave-Assisted | 60 | 0.5 h | 92 | Moderate |
Microwave synthesis offers time savings but higher equipment costs, whereas POCl₃-based methods remain cost-effective for large-scale production .
Mechanistic Insights and Side Reactions
The formation of byproducts such as 3-(4-chlorophenyl)-2-thioxo derivatives is observed when thiourea is used instead of urea . These side products arise from incomplete cyclization and can be minimized by optimizing stoichiometry (1:1.2 molar ratio of amine to urea) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
The synthesis typically involves multi-step protocols, starting with the formation of the benzothieno[2,3-d]pyrimidinone core followed by functionalization of the 2- and 3-positions. Key steps include:
- Core formation : Cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions (e.g., HCl/EtOH at reflux) .
- Sulfanyl group introduction : Nucleophilic substitution at the 2-position using mercaptoacetone derivatives in polar aprotic solvents (e.g., DMF, 80–100°C) .
- 3-position substitution : Alkylation or arylation via SN2 reactions with 4-ethoxyphenyl halides in the presence of K2CO3 . Purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) and reaction monitoring (TLC/HPLC) are critical for achieving >95% purity .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
A combination of 1H/13C NMR (to confirm substituent connectivity), IR spectroscopy (for carbonyl and sulfanyl group validation), and X-ray crystallography (for absolute stereochemistry and bond geometry) is essential. For example:
Q. How can preliminary biological screening be designed to assess antimicrobial or anti-inflammatory potential?
Use standardized assays:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anti-inflammatory screening : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, using ELISA or Western blotting . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize variations in biological activity across derivatives?
Systematic modifications at the 2-sulfanyl and 3-aryl positions are key:
- 2-position : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., NO2) or donating (e.g., OMe) substituents to modulate electrophilicity and target binding .
- 3-position : Compare 4-ethoxyphenyl with bulkier groups (e.g., 4-tert-butylphenyl) to assess steric effects on receptor docking . Computational tools (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like DHFR or kinases .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC50 values)?
Discrepancies often arise from assay conditions. Mitigate by:
- Standardizing cell lines (e.g., HepG2 vs. HeLa) and culture media .
- Validating results with orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .
- Controlling solvent effects (DMSO concentrations ≤0.1%) and batch-to-batch compound purity .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved through structural modifications?
Focus on:
- Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl or carboxylate) at the 5,6,7,8-tetrahydro ring to enhance aqueous solubility .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., ethoxy group demethylation) and stabilize via fluorination or steric shielding .
- Prodrug strategies : Mask labile groups (e.g., esterification of sulfanyl moieties) to improve oral bioavailability .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via LC-MS to isolate intermediates and minimize side products .
- Crystallography : Soak crystals in cryoprotectants (e.g., glycerol) to enhance diffraction quality for X-ray studies .
- Data Reproducibility : Use ≥3 biological replicates and statistical validation (e.g., ANOVA with Tukey’s post hoc test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
